3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine
Description
This compound features a pyridazine core substituted with a methyl group at position 6 and a benzodioxepine sulfonyl-pyrrolidine ether moiety at position 3. The benzodioxepine sulfonyl group enhances lipophilicity and metabolic stability, while the pyrrolidine linker may influence conformational flexibility .
Properties
IUPAC Name |
3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxy-6-methylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-13-3-6-18(20-19-13)26-14-7-8-21(12-14)27(22,23)15-4-5-16-17(11-15)25-10-2-9-24-16/h3-6,11,14H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUIQXNPADCZAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzodioxepine ring, the sulfonylation of the pyrrolidine ring, and the coupling of these intermediates with the pyridazine ring.
Formation of Benzodioxepine Ring: This step involves the cyclization of appropriate dihydroxybenzene derivatives with ethylene glycol under acidic conditions to form the benzodioxepine ring.
Sulfonylation of Pyrrolidine Ring: The pyrrolidine ring is sulfonylated using sulfonyl chlorides in the presence of a base such as triethylamine.
Coupling with Pyridazine Ring: The final step involves the coupling of the sulfonylated pyrrolidine intermediate with a halogenated pyridazine derivative under basic conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the halogenated positions on the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Analogues from Evidence:
Key Observations :
- Pyridazine vs. Benzodioxole : The target compound’s pyridazine core distinguishes it from BG15879, which contains a benzodioxole group. Pyridazine derivatives often exhibit enhanced π-stacking interactions in biological targets compared to benzodioxoles .
- Substituent Effects: The 6-methyl group on pyridazine in the target compound could improve metabolic stability relative to BG15880’s furan-enone system, which may be prone to oxidation .
Physicochemical Properties Comparison
Notes:
Functional Group Analysis
- Benzodioxepine Sulfonyl Group : Common to the target compound and BG15879, this group contributes to electron-deficient aromatic systems, enhancing interactions with basic residues in enzymatic pockets .
- Pyridazine vs. Piperazine : The pyridazine ring (target compound) offers two nitrogen atoms for hydrogen bonding, whereas piperazine (CAS 1897151-88-0) provides basicity but fewer directional interactions .
- Chloride vs. Methyl Substituents : The (2-bromo-6-methoxyphenyl)methanesulfonyl chloride’s halogen and methoxy groups contrast with the target compound’s methylpyridazine, suggesting divergent reactivity and target selectivity .
Research Implications
- Medicinal Chemistry : The target compound’s hybrid structure (pyridazine + benzodioxepine sulfonyl) may optimize selectivity for kinases over GPCRs compared to BG15879 and BG15880 .
- Synthetic Challenges : The pyrrolidine-ether linkage in the target compound could pose synthetic hurdles relative to piperazine derivatives like CAS 1897151-88-0, where established protocols exist .
- Unresolved Discrepancies : Evidence conflicts on CAS 1803587-20-3 (assigned to two different compounds in and ), highlighting the need for rigorous verification in future studies.
Biological Activity
The compound 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A pyridazine ring, known for its diverse biological activities.
- A benzodioxepine moiety, which is associated with various pharmacological properties.
- A sulfonamide group that suggests potential antibacterial and antifungal activity.
Table 1: Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H20N2O4S |
| Molecular Weight | 336.41 g/mol |
| IUPAC Name | 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine |
| Solubility | Soluble in DMSO and ethanol |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The sulfonamide group is known to inhibit enzymes by mimicking natural substrates, thus blocking active sites. Additionally, the benzodioxepine structure may enhance binding affinity through hydrophobic interactions.
Biological Activity
Research has indicated that compounds with similar structures exhibit a range of biological activities:
-
Antimicrobial Activity :
- Compounds containing sulfonamide groups have historically been effective against bacterial infections. The mechanism often involves inhibition of bacterial folic acid synthesis.
- Antitumor Activity :
-
CNS Activity :
- The pyrrolidine component may contribute to neuroactive properties, potentially impacting neurotransmitter systems.
Case Studies
Several studies have investigated the biological properties of related compounds:
- Study on Antimicrobial Efficacy : A recent investigation demonstrated that sulfonamide-containing compounds displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The study highlighted a structure-activity relationship (SAR) that suggested modifications could enhance efficacy .
- Antitumor Effects in Xenograft Models : In vivo studies using xenograft models showed that related benzodioxepine derivatives significantly reduced tumor sizes when administered at low doses. This suggests potential for clinical applications in cancer treatment .
Comparative Analysis
Comparative studies with similar compounds reveal the unique properties of 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonyl)pyrrolidin-3-yl]oxy}-6-methylpyridazine:
Table 2: Comparison with Similar Compounds
| Compound Name | Antimicrobial Activity | Antitumor Activity | CNS Activity |
|---|---|---|---|
| 3-{[1-(3,4-dihydro-2H-1,5-benzodioxepine)]} | Moderate | High | Low |
| 6-Methylpyridazine derivative | Low | Moderate | Moderate |
| 3-{[1-(sulfonamide)]} | High | Low | None |
Q & A
Q. How can synthetic scalability be improved without compromising yield?
- Methodological Answer : Implement continuous flow chemistry for exothermic steps (e.g., sulfonylation), optimizing residence time and pressure. Use DoE (Design of Experiments) to identify critical parameters (temperature, stoichiometry) for pilot-scale production .
Data Contradiction Analysis Framework
| Conflict Type | Resolution Strategy | Example |
|---|---|---|
| Bioactivity Discrepancies | Compare assay conditions (pH, ion strength) and validate with orthogonal methods (SPR vs. MST) | Varying IC50 values in kinase assays due to ATP concentration differences |
| Synthetic Yield Variability | Replicate under inert atmosphere (N2/Ar) to exclude moisture/O2 interference | Lower yields attributed to pyrrolidine oxidation during sulfonylation |
| Computational vs. Experimental Data | Refine force field parameters (e.g., GAFF2) and validate with crystallographic data | Discrepancies in docking poses resolved by incorporating solvation effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
